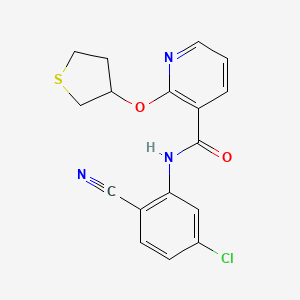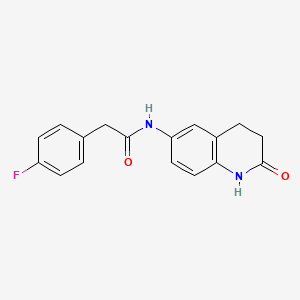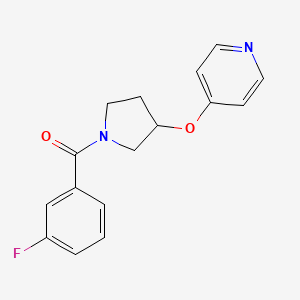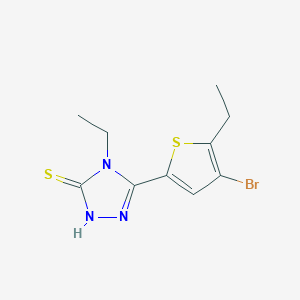
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Characterization N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its derivatives are subjects of interest in synthetic chemistry, where their synthesis, physicochemical characterization, and structural features are extensively studied. For instance, a series of derivatives similar to this compound was synthesized and characterized using various spectroscopic techniques. The structural conformation of these compounds was determined through single-crystal X-ray studies, providing insights into their molecular configurations and potential interactions (Zablotskaya et al., 2013).
Biological Activities Research has also focused on evaluating the biological activities of these compounds. They have been investigated for their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial properties. Some compounds within this chemical class exhibit marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects towards tumor cell lines. Their biological activities are often correlated with structural characteristics and physicochemical parameters, providing valuable information for drug design and development (Zablotskaya et al., 2013).
Antitumor Potential The antitumor potential of quinazoline derivatives, closely related to this compound, has been a significant area of research. Some studies have designed, synthesized, and evaluated novel quinazolinone analogs for their in vitro antitumor activities. Certain compounds have shown promising broad-spectrum antitumor activity, with potency comparable or superior to established chemotherapeutic agents, highlighting the therapeutic potential of this chemical class in cancer treatment (Al-Suwaidan et al., 2016).
Neuropharmacological Applications Furthermore, some derivatives of this compound have been explored for their neuropharmacological applications. Compounds with similar chemical frameworks have been studied for their potential as neurokinin-1 receptor antagonists, which could have implications in managing emesis and depression. The development of water-soluble, orally active compounds in this category underscores their potential utility in clinical settings for treating neurological and psychiatric disorders (Harrison et al., 2001).
ADP-Ribosylation Inhibitors Another area of interest is the development of inhibitors targeting ADP-ribosylation, a post-translational modification involved in various cellular processes. Compounds structurally related to this compound have been synthesized and evaluated as inhibitors of the ADP-ribosyltransferase ARTD3/PARP3. These studies contribute to understanding the role of ADP-ribosylation in diseases and the potential therapeutic applications of ARTD3/PARP3 inhibitors (Lindgren et al., 2013).
特性
IUPAC Name |
N-(1H-indazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(21-13-6-5-12-10-20-22-16(12)9-13)7-8-23-11-19-15-4-2-1-3-14(15)18(23)25/h1-6,9-11H,7-8H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOACPZLGKCRNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone oxalate](/img/structure/B3009477.png)
![3,3-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-2,4-pentanedione](/img/structure/B3009478.png)
![4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B3009484.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B3009485.png)
![ethyl 2-(3-(4-chlorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B3009486.png)


![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B3009490.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3009491.png)


![3-((5-(cyclopentylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009494.png)

